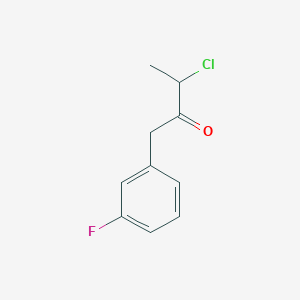

3-Chloro-1-(3-fluorophenyl)butan-2-one

Description

3-Chloro-1-(3-fluorophenyl)butan-2-one is a chlorinated ketone featuring a 3-fluorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in Friedel-Crafts acylations and the preparation of bioactive molecules. Its structure combines electron-withdrawing groups (chlorine and fluorine) that influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

29412-77-9 |

|---|---|

Molecular Formula |

C10H10ClFO |

Molecular Weight |

200.64 g/mol |

IUPAC Name |

3-chloro-1-(3-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10ClFO/c1-7(11)10(13)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |

InChI Key |

VEFABHUBWUDJPR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)CC1=CC(=CC=C1)F)Cl |

Canonical SMILES |

CC(C(=O)CC1=CC(=CC=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity of the ketone, facilitating nucleophilic attacks. Thiophene introduces sulfur-based resonance, altering electronic properties .

- Fluorination : The pentafluorinated analogue () demonstrates increased hydrophobicity and metabolic stability, making it suitable for high-performance materials .

2.2. Bioactive Analogues in Medicinal Chemistry

Key Observations :

- Heterocyclic Moieties: Quinoline and tetrazoloquinoline derivatives () show enhanced binding to biological targets due to extended aromatic systems, unlike the simpler aryl ketone structure of the target compound .

- Substituent Positioning : The 3-fluorophenyl group in the target compound may offer distinct pharmacokinetic profiles compared to 4-methoxyphenyl or 3-nitrophenyl analogues, which exhibit higher anti-inflammatory or antiproliferative activities .

Key Observations :

- Indole Derivatives : The indole-based analogue () demonstrates utility in materials science due to its conjugated π-system, enabling applications in optoelectronics .

- Chlorinated Analogues : Dichlorophenyl derivatives () are prioritized in agrochemical synthesis for their stability and reactivity .

Data Table: Key Physicochemical and Functional Comparisons

| Property/Feature | 3-Chloro-1-(3-fluorophenyl)butan-2-one | 3-Chloro-1-(thiophen-2-yl)propan-1-one | 3,3,4,4,4-Pentafluoro Analogue |

|---|---|---|---|

| Electron-Withdrawing Groups | Cl, F | Cl, S (thiophene) | Cl, 5F |

| Boiling Point | Moderate (est.) | Lower (shorter chain) | Higher (fluorine content) |

| Bioactivity | Intermediate | Chiral alcohol precursor | Material stability |

| Synthetic Accessibility | Moderate | High | Low (custom synthesis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.